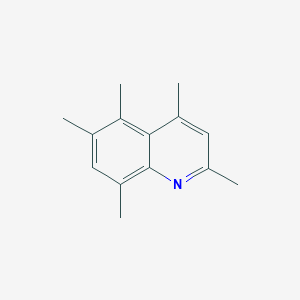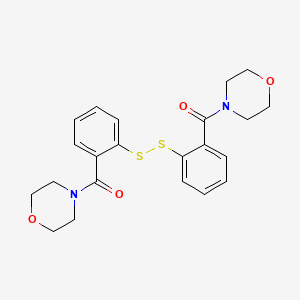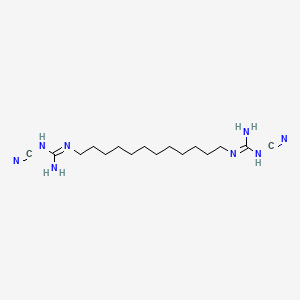
N'',N'''-Dodecane-1,12-diylbis(N-cyanoguanidine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’‘,N’‘’-Dodecane-1,12-diylbis(N-cyanoguanidine) is a chemical compound known for its unique structure and properties It is characterized by the presence of two cyanoguanidine groups linked by a dodecane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’‘,N’‘’-Dodecane-1,12-diylbis(N-cyanoguanidine) typically involves the reaction of dodecane-1,12-diamine with cyanoguanidine under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the process. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of N’‘,N’‘’-Dodecane-1,12-diylbis(N-cyanoguanidine) may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain a pure product suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
N’‘,N’‘’-Dodecane-1,12-diylbis(N-cyanoguanidine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The cyanoguanidine groups can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can react with the cyanoguanidine groups under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrile oxides, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
N’‘,N’‘’-Dodecane-1,12-diylbis(N-cyanoguanidine) has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which N’‘,N’‘’-Dodecane-1,12-diylbis(N-cyanoguanidine) exerts its effects involves its interaction with specific molecular targets. The cyanoguanidine groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, leading to inhibition or modulation of their activity. The dodecane chain provides hydrophobic interactions that enhance the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
N,N’-Dodecane-1,12-diylbis(N’-octadecylurea): This compound has a similar dodecane backbone but different functional groups.
N,N’-Dodecane-1,12-diylbis-3-picolinium dibromide: Another compound with a dodecane chain but different substituents.
Uniqueness
N’‘,N’‘’-Dodecane-1,12-diylbis(N-cyanoguanidine) is unique due to its specific combination of cyanoguanidine groups and dodecane chain, which confer distinct chemical and biological properties
Propiedades
Número CAS |
42866-01-3 |
|---|---|
Fórmula molecular |
C16H30N8 |
Peso molecular |
334.46 g/mol |
Nombre IUPAC |
2-[12-[[amino-(cyanoamino)methylidene]amino]dodecyl]-1-cyanoguanidine |
InChI |
InChI=1S/C16H30N8/c17-13-23-15(19)21-11-9-7-5-3-1-2-4-6-8-10-12-22-16(20)24-14-18/h1-12H2,(H3,19,21,23)(H3,20,22,24) |
Clave InChI |
GMIJRVJTDOSERW-UHFFFAOYSA-N |
SMILES canónico |
C(CCCCCCN=C(N)NC#N)CCCCCN=C(N)NC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



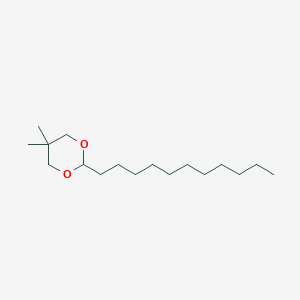
![Tricyclo[4.2.1.0(2,5)]non-2(5)-ene](/img/structure/B14667301.png)
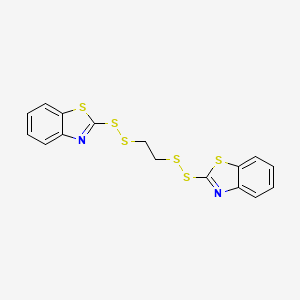

![2,4-Diamino-5-[2-[2-naphthyl]ethyl]quinazoline](/img/structure/B14667323.png)
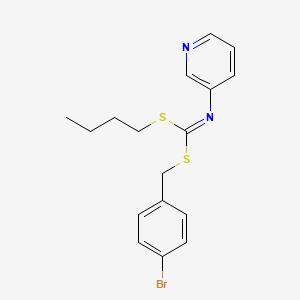
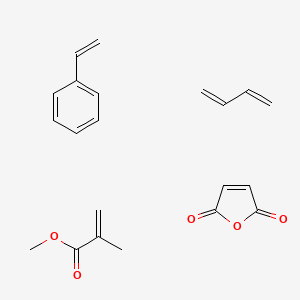

![3-[(2-Phenylhydrazinyl)methyl]-1H-indole](/img/structure/B14667356.png)
